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Compound of Interest

Compound Name: Tetraphosphorus nonasulfide

Cat. No.: B8598546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational studies on the

molecular structure of tetraphosphorus nonasulfide (P₄S₉). It delves into the theoretical data,

methodologies, and structural parameters of this complex inorganic molecule.

Molecular Structure and Bonding
Tetraphosphorus nonasulfide (P₄S₉) is a cage-like molecule with a complex structure.

Computational studies, primarily employing Density Functional Theory (DFT), have been

instrumental in elucidating its geometry and bonding characteristics. P₄S₉ exists in different

crystalline forms, with cubic and monoclinic polymorphs being subjects of computational

investigation.

The structure of P₄S₉ is characterized by a framework of phosphorus and sulfur atoms forming

a complex cage. Within this structure, phosphorus atoms exhibit different oxidation states,

leading to varied coordination environments.

Quantitative Structural Data
Computational studies, particularly those available through the Materials Project, provide

valuable quantitative data on the bond lengths within the P₄S₉ molecule. This data is essential

for understanding the molecule's stability and reactivity.
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Below is a summary of the calculated bond lengths for two polymorphs of P₄S₉. The cubic

structure is based on experimental crystallographic data, while the monoclinic structure is a

computationally predicted polymorph.

Table 1: Calculated Bond Lengths for Cubic P₄S₉ (mp-579224)

Atom 1 Atom 2 Bond Length (Å)
Coordination
Environment of P

P S 2.13 Trigonal non-coplanar

P S 1.92
Corner-sharing PS₄

tetrahedra

P S 2.11
Corner-sharing PS₄

tetrahedra

P S 2.12
Corner-sharing PS₄

tetrahedra

Table 2: Calculated Bond Lengths for Monoclinic P₄S₉ (mp-542630)

Atom 1 Atom 2 Bond Length (Å)
Coordination
Environment of P

P S 2.13 Trigonal non-coplanar

Note: Detailed bond angle data from computational studies are not readily available in the

public domain. The coordination geometries provide a qualitative description of the atomic

arrangements.

Experimental Protocols: Computational
Methodology
The computational data for P₄S₉ available through the Materials Project was generated using a

standardized high-throughput DFT workflow.[1][2] The key parameters of this methodology are

outlined below:
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Software: Vienna Ab Initio Simulation Package (VASP).[1]

Method: Density Functional Theory (DFT).[1]

Exchange-Correlation Functional: Perdew-Burke-Ernzerhof (PBE) as a form of the

Generalized Gradient Approximation (GGA).

Pseudopotentials: Projector Augmented Wave (PAW) method.

Energy Cutoff: A plane-wave kinetic energy cutoff of 520 eV.[1]

k-point Mesh: A k-point density of 1000/(number of atoms per cell) was used.[1]

Geometry Optimization Convergence: The geometry was considered converged when the

net forces on all atoms were less than 0.03 eV/Å.[1]

Smearing: Gaussian smearing with a width of 0.01 eV was applied to the band occupancies.

[1]

Symmetry: Symmetry considerations were disabled during the calculations.[1]

Spin Polarization: All computations were performed with spin polarization.

Visualizations
The following diagrams illustrate the typical workflow for a computational study of a molecular

structure like P₄S₉ and the logical relationships between the key components of the study.
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A typical workflow for computational analysis of molecular structures.
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Logical relationships in a computational study of P₄S₉.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8598546#computational-studies-of-p-s-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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